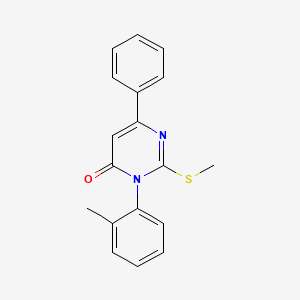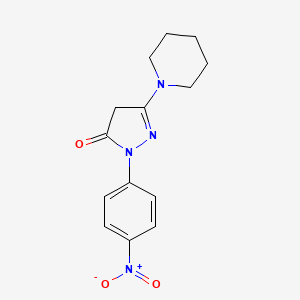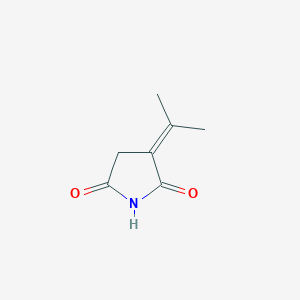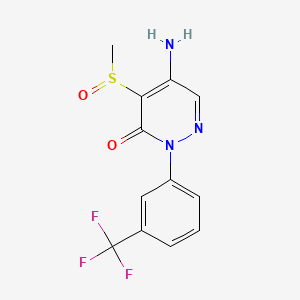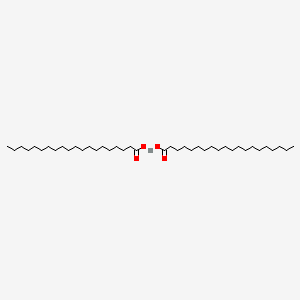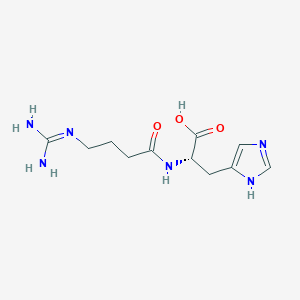
(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both guanidine and imidazole functional groups. These functional groups are known for their roles in biological systems, particularly in amino acids and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole ring, followed by the introduction of the guanidine group. Common reagents used in these steps include imidazole, guanidine hydrochloride, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired purity, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The guanidine group can be reduced to form different derivatives.
Substitution: Both the imidazole and guanidine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce guanidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its role in enzyme interactions and protein structures.
Medicine: Investigated for potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Arginine: An amino acid with a guanidine side chain.
Guanidinoacetic acid: Contains a guanidine group and is involved in creatine biosynthesis.
Uniqueness
(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to the combination of both guanidine and imidazole groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H18N6O3 |
|---|---|
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
(2S)-2-[4-(diaminomethylideneamino)butanoylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H18N6O3/c12-11(13)15-3-1-2-9(18)17-8(10(19)20)4-7-5-14-6-16-7/h5-6,8H,1-4H2,(H,14,16)(H,17,18)(H,19,20)(H4,12,13,15)/t8-/m0/s1 |
Clé InChI |
XEFQNTPUSNMLFR-QMMMGPOBSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN=C(N)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


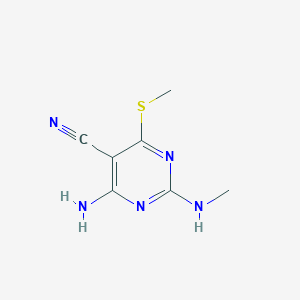


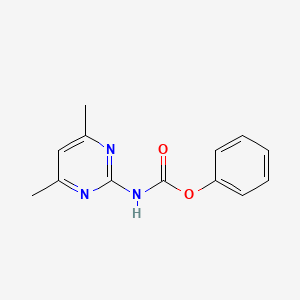
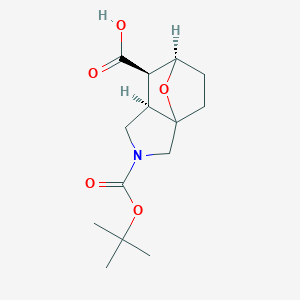
![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/no-structure.png)
